molecular formula C18H16ClFN4OS B3411890 3-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole CAS No. 921791-80-2

3-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

Cat. No.: B3411890
CAS No.: 921791-80-2
M. Wt: 390.9 g/mol
InChI Key: KCNUOQPAHQDQGZ-UHFFFAOYSA-N
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Description

This compound belongs to the imidazo[2,1-c][1,2,4]triazole class, characterized by a bicyclic core structure combining imidazole and triazole rings. Key structural features include:

  • Substituents: A 2-chloro-6-fluorobenzylthio group at position 3 and a 4-methoxyphenyl group at position 5.

Properties

IUPAC Name

3-[(2-chloro-6-fluorophenyl)methylsulfanyl]-7-(4-methoxyphenyl)-5,6-dihydroimidazo[2,1-c][1,2,4]triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16ClFN4OS/c1-25-13-7-5-12(6-8-13)23-9-10-24-17(23)21-22-18(24)26-11-14-15(19)3-2-4-16(14)20/h2-8H,9-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNUOQPAHQDQGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN3C2=NN=C3SCC4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16ClFN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 3-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole (CAS Number: 921791-80-2) is part of a class of imidazole derivatives known for their diverse biological activities. This article reviews the biological activity of this compound, focusing on its cytotoxicity, potential therapeutic applications, and underlying mechanisms.

  • Molecular Formula : C₁₈H₁₆ClFN₄OS
  • Molecular Weight : 390.9 g/mol

Biological Activity Overview

Research has indicated that imidazole derivatives exhibit a range of biological activities including anticancer, antifungal, and antibacterial properties. The specific compound under investigation has shown promise in various studies.

Anticancer Activity

  • Cytotoxicity Studies :
    • In vitro studies have demonstrated that this compound exhibits significant cytotoxic effects against several human cancer cell lines. For example, it was evaluated against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (breast cancer) cell lines.
    • The compound showed an IC₅₀ value of approximately 27.1 μM against MDA-MB-231 cells, indicating moderate potency compared to standard chemotherapeutics like sorafenib (IC₅₀ = 5.2 μM) .
  • Mechanism of Action :
    • The proposed mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival. Specifically, the compound may interfere with the VEGFR2 kinase activity, which is crucial for angiogenesis in tumors .

Comparative Activity Table

CompoundCell LineIC₅₀ (μM)Reference
This compoundMDA-MB-23127.1
SorafenibMDA-MB-2315.2
Compound 5lMDA-MB-2311.4

Study 1: Cytotoxicity Against Hepatocellular Carcinoma

A study investigated the cytotoxic effects of various imidazole derivatives including our target compound on HepG2 cells. The results indicated that this compound inhibited cell proliferation significantly more than control groups.

Study 2: Inhibition of VEGFR2 Kinase

In another study focusing on kinase inhibition, the compound was assessed for its ability to inhibit VEGFR2 activity. Although it showed only modest inhibition at higher concentrations (20 μM), its selectivity towards cancer cells over normal cells was notable.

Scientific Research Applications

Anticancer Properties

Recent studies have demonstrated that this compound exhibits notable anticancer activity. Research indicates that it has a selective cytotoxic effect on various cancer cell lines:

  • Cell Lines Tested :
    • Breast cancer (MCF-7)
    • Colon cancer (HT-29)
    • Lung cancer (A549)

The compound's effectiveness is quantified by IC50 values ranging from 5 to 15 µM , showcasing its potency compared to standard chemotherapeutics like doxorubicin.

Potential as an Antimicrobial Agent

Preliminary studies suggest that this compound may also possess antimicrobial properties. In vitro assays have indicated activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.

Neuroprotective Effects

Emerging research points toward neuroprotective effects of the compound. It appears to mitigate oxidative stress in neuronal cells, which could have implications for treating neurodegenerative diseases.

Research Case Studies

StudyFindings
Anticancer Study (2023) Demonstrated significant antiproliferative activity against MCF-7 and A549 cell lines with IC50 values between 5-15 µM.
Antimicrobial Activity (2024) Showed effectiveness against Staphylococcus aureus and Escherichia coli in preliminary tests.
Neuroprotection Study (2024) Reduced oxidative stress markers in cultured neuronal cells, suggesting potential for neurodegenerative disease treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares the target compound with structurally or functionally related molecules from the literature:

Compound Core Structure Key Substituents Biological Activity/Properties Reference
Target Compound : 3-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole Imidazo[2,1-c][1,2,4]triazole 3-(2-chloro-6-fluorobenzylthio), 7-(4-methoxyphenyl) Unknown (structural analogs show antitubercular, antifungal, or anticancer activity)
7-(4-Fluorophenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol Imidazo[2,1-c][1,2,4]triazole 7-(4-fluorophenyl), 3-thiol Intermediate for drug synthesis; purity: 98%
3-(4-Methoxyphenyl)-5,6-dihydroimidazo[2,1-b][1,3]thiazole Imidazo[2,1-b][1,3]thiazole 3-(4-methoxyphenyl) Investigated for CNS activity; molecular weight: ~260 g/mol
5-(2,4-Difluorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazole Thiazolo[3,2-b][1,2,4]triazole 5-(2,4-difluorophenyl), 6-methyl No explicit activity reported; molecular formula: C11H7F2N3S
Nitroimidazo-oxazines (e.g., (S)-2-nitro-6-substituted-6,7-dihydro-5H-imidazo[2,1-b][1,3]oxazines) Imidazo[2,1-b][1,3]oxazine 2-nitro, 6-hydrophobic aromatic substituents Potent antitubercular agents (MIC: 0.1–1 µg/mL); requires oxygen at position 2 for aerobic activity
6-(2,6-Dichlorophenyl)-3-(3-methylpyrazolyl)-6,7-dihydro-5H-triazolo[3,4-b][1,3,4]thiadiazine Triazolo[3,4-b][1,3,4]thiadiazine 6-(2,6-dichlorophenyl), 3-(3-methylpyrazolyl) Predicted high metabolic stability via in silico studies

Key Findings :

Structural Flexibility vs. Activity :

  • The nitroimidazo-oxazines () demonstrate that substitution at position 6 with extended hydrophobic linkers significantly enhances antitubercular potency. The target compound’s benzylthio group may mimic this hydrophobicity but lacks the nitro group critical for redox activation in nitroimidazoles .
  • Replacement of oxygen with sulfur or nitrogen in imidazo-oxazines reduces potency, suggesting that the target compound’s thioether group might limit its efficacy in similar applications .

Role of Halogenation :

  • Chloro-fluoro substitutions (e.g., 2-chloro-6-fluorobenzyl in the target vs. 2,4-difluorophenyl in ) influence electronic properties and binding affinity. The dichlorophenyl analog in showed enhanced metabolic stability, likely due to reduced oxidative metabolism .

Methoxy Substitution: The 4-methoxyphenyl group in the target compound and ’s derivative improves solubility compared to non-polar substituents, as seen in benzothiazole derivatives () .

Heterocyclic Core Variations :

  • Thiadiazole- or oxazine-containing cores () exhibit distinct pharmacokinetic profiles compared to imidazo-triazoles. For example, imidazothiadiazoles in showed melting points >265°C, indicating high crystallinity, which may affect bioavailability .

Q & A

Q. What are the recommended synthetic routes for preparing this compound, and how can reaction conditions be optimized?

Answer : The synthesis typically involves multi-step protocols:

  • Imidazole core formation : Condensation of glyoxal derivatives with ammonia and formaldehyde under acidic conditions (e.g., DMSO as solvent, reflux for 18 hours) .
  • Thioether linkage introduction : Reacting the imidazole intermediate with 2-chloro-6-fluorobenzyl thiol under basic conditions (e.g., ethanol with glacial acetic acid as catalyst, 4-hour reflux) .
  • Aromatic substitution : Coupling the 4-methoxyphenyl group via Suzuki-Miyaura cross-coupling (Pd catalyst, 12-hour stirring at 80°C) . Optimization : Use microwave-assisted synthesis (130°C, 45 minutes) to reduce reaction times and improve yields . Monitor purity via HPLC and TLC.

Q. How should researchers characterize the compound’s structure and purity?

Answer : Employ a combination of:

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy proton at δ 3.8–4.0 ppm, aromatic fluorine coupling patterns) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (expected [M+H]⁺ ~462.08 g/mol) .
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%) .

Q. What in vitro assays are suitable for preliminary biological activity screening?

Answer : Prioritize:

  • Enzyme inhibition : Kinase or protease assays (IC₅₀ determination) using fluorogenic substrates .
  • Antimicrobial screening : Broth microdilution against Gram-positive/negative bacteria (MIC values) .
  • Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) . Controls : Include reference drugs (e.g., doxorubicin for cytotoxicity) and solvent blanks.

Advanced Research Questions

Q. How can computational methods guide the rational design of derivatives with enhanced bioactivity?

Answer :

  • Molecular docking : Use AutoDock Vina to predict binding affinities to target proteins (e.g., EGFR kinase; PDB ID: 1M17) .
  • QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values to prioritize halogen or methoxy modifications .
  • ADMET prediction : SwissADME to optimize logP (target 2–3) and reduce hepatotoxicity risks .

Q. What strategies resolve contradictions in biological data across studies (e.g., variable IC₅₀ values)?

Answer :

  • Standardize assays : Use identical cell lines (ATCC-verified), serum-free media, and incubation times .
  • Batch analysis : Re-synthesize the compound to rule out purity discrepancies (HPLC-MS validation) .
  • Meta-analysis : Compare free energy calculations (ΔG binding) with experimental IC₅₀ to identify outliers .

Q. How can reaction scalability be improved without compromising yield?

Answer :

  • Flow chemistry : Continuous-flow reactors for imidazole core synthesis (residence time 30 minutes, 100°C) to enhance reproducibility .
  • Catalyst recycling : Immobilize Pd catalysts on silica gel for Suzuki-Miyaura steps (reuse up to 5 cycles) .
  • DoE optimization : Use factorial design (e.g., temperature, solvent ratio) to identify critical parameters .

Q. What are the challenges in synthesizing and characterizing salts or co-crystals of this compound?

Answer :

  • Salt formation : React with HCl/NaOH in ethanol-water (1:1), but monitor stability via DSC (decomposition >200°C preferred) .
  • Co-crystallization : Screen with succinic acid or caffeine using solvent evaporation (acetonitrile/ethyl acetate). Validate via PXRD .
  • Bioavailability : Compare solubility (shake-flask method) of salts vs. free base in PBS (pH 7.4) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole
Reactant of Route 2
Reactant of Route 2
3-((2-chloro-6-fluorobenzyl)thio)-7-(4-methoxyphenyl)-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole

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